molecular formula C15H17NOS B14370671 2-(Diphenylmethanesulfinyl)ethan-1-amine CAS No. 90213-10-8

2-(Diphenylmethanesulfinyl)ethan-1-amine

Cat. No.: B14370671
CAS No.: 90213-10-8
M. Wt: 259.4 g/mol
InChI Key: SHMYXVVITSBKCM-UHFFFAOYSA-N
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Description

2-(Diphenylmethanesulfinyl)ethan-1-amine is an organic compound characterized by the presence of a sulfinyl group attached to a diphenylmethane moiety and an ethanamine chain

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethanesulfinyl)ethan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted ethanamine compounds.

Scientific Research Applications

2-(Diphenylmethanesulfinyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethanesulfinyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence biochemical processes through its sulfinyl and ethanamine groups. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylmethanesulfinyl)ethan-1-amine is unique due to its diphenylmethane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

90213-10-8

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

2-benzhydrylsulfinylethanamine

InChI

InChI=1S/C15H17NOS/c16-11-12-18(17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2

InChI Key

SHMYXVVITSBKCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CCN

Origin of Product

United States

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